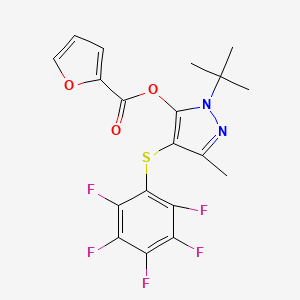

1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate

Beschreibung

This compound features a pyrazole core substituted with a tert-butyl group (at position 1), a methyl group (position 3), and a perfluorophenylthio moiety (position 4). The pyrazole is esterified to a furan-2-carboxylate group at position 3. The molecular formula is C₂₀H₁₅F₅N₂O₃S (calculated molecular weight: ~458.4 g/mol).

Eigenschaften

IUPAC Name |

[2-tert-butyl-5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrazol-3-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F5N2O3S/c1-8-15(30-16-13(23)11(21)10(20)12(22)14(16)24)17(26(25-8)19(2,3)4)29-18(27)9-6-5-7-28-9/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMAGJMVOJLVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)C3=CC=CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F5N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate involves multiple steps, typically starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-dicarbonyl compound under acidic or basic conditions. The tert-butyl and methyl groups are introduced via alkylation reactions, while the perfluorophenylthio group is added through a nucleophilic substitution reaction using a suitable thiol reagent. The final step involves the esterification of the pyrazole derivative with furan-2-carboxylic acid under acidic conditions to form the desired compound.

Analyse Chemischer Reaktionen

1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the perfluorophenylthio group, where nucleophiles such as amines or thiols replace the perfluorophenyl group.

Esterification and Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The perfluorophenylthio group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of substituents, molecular properties, and synthesis routes is provided below.

Table 1: Structural and Physical Comparison

Substituent Effects on Reactivity and Stability

- Perfluorophenylthio vs.

- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance, which may reduce intermolecular interactions (e.g., hydrogen bonding) compared to smaller substituents like methyl or fluorine .

- Furan vs. Thiophene : The furan-2-carboxylate in the target compound is less electron-rich than thiophene-based esters (), altering solubility and π-stacking behavior .

Hydrogen Bonding and Crystallography

The tert-butyl group in the target compound may disrupt hydrogen-bonding networks, leading to less ordered crystal structures compared to analogues with planar substituents (e.g., nitro groups). This is consistent with Etter’s graph-set analysis, where bulky groups reduce directional intermolecular interactions .

Biologische Aktivität

1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate is , with a molecular weight of approximately 396.36 g/mol. The compound features a pyrazole ring substituted with a tert-butyl group, a perfluorophenyl thio group, and a furan carboxylate moiety, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities, including:

- Antitumor Activity : Pyrazole compounds have shown promise as antitumor agents due to their ability to inhibit specific cancer-related pathways. For instance, certain derivatives target BRAF(V600E) and EGFR pathways effectively .

- Antimicrobial Properties : Some pyrazole derivatives demonstrate significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Pyrazoles are also noted for their anti-inflammatory properties, which can be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of 1-(tert-butyl)-3-methyl-4-((perfluorophenyl)thio)-1H-pyrazol-5-yl furan-2-carboxylate may involve:

- Inhibition of Enzymatic Activity : Pyrazoles can inhibit enzymes involved in tumor growth and inflammation.

- Cell Cycle Arrest : Certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : These compounds may alter ROS levels in cells, contributing to their cytotoxic effects against cancer cells.

Antitumor Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that some compounds exhibited significant cytotoxicity, particularly when used in combination with doxorubicin, enhancing the overall antitumor effect .

Antimicrobial Activity

In vitro assays showed that certain pyrazole derivatives displayed notable antifungal activity against pathogens such as Rhizoctonia solani. The most effective compound had an EC50 value of 0.37 μg/mL, which was competitive with established fungicides like carbendazol .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Challenges :

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole formation | Hydrazine, EtOH, reflux | 60–75 | |

| Thioether introduction | Perfluorothiophenol, K₂CO₃, DMF, 80°C | 45–60 | |

| Boc protection | Boc₂O, DMAP, CH₂Cl₂ | >85 |

Basic: How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

Answer:

Q. Table 2: Key Spectroscopic Parameters

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | tert-butyl (δ 1.3 ppm), pyrazole CH₃ (δ 2.1 ppm) | |

| ¹⁹F NMR | Perfluorophenyl (δ −145 to −155 ppm, m) | |

| X-ray | C-S bond length: 1.75–1.80 Å |

Basic: What are the stability and reactivity profiles under standard laboratory conditions?

Answer:

- Thermal Stability : Decomposes above 200°C; avoid prolonged heating (>80°C) to prevent thioether cleavage .

- Hydrolytic Sensitivity : Susceptible to ester hydrolysis in basic aqueous media (e.g., NaOH/MeOH). Store anhydrous at −20°C .

- Light Sensitivity : Perfluorophenyl groups may undergo photodegradation; use amber glassware .

Advanced: What mechanistic insights explain the regioselectivity of perfluorophenyl thioether formation?

Answer:

Regioselectivity is governed by:

- Electrophilicity : The electron-deficient perfluorophenyl ring activates specific positions (para to fluorine) for nucleophilic attack .

- Steric Effects : tert-Butyl groups hinder substitution at adjacent pyrazole positions, directing thioether formation to the 4-position .

- Computational Validation : DFT studies show lower activation energy for SNAr at the 4-position (ΔG‡ ≈ 25 kcal/mol) compared to 3- or 5-positions .

Advanced: How can computational modeling predict biological activity or interaction targets?

Answer:

- Molecular Docking : Screens against targets like COX-2 or kinases, leveraging the pyrazole-thioether motif’s affinity for hydrophobic pockets .

- QSAR Models : Correlate substituent effects (e.g., perfluorophenyl’s lipophilicity) with bioactivity (e.g., IC₅₀ values for enzyme inhibition) .

- MD Simulations : Assess binding stability in lipid bilayers, critical for membrane permeability studies .

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity, and how are contradictions resolved?

Answer:

Case Study : Replacing perfluorophenyl with chlorophenyl () reduces enzyme inhibition potency by 10-fold due to lower electron-withdrawing effects.

Resolution Strategies :

Q. Table 3: Substituent Effects on Bioactivity

| Substituent | Enzyme IC₅₀ (nM) | logP | Reference |

|---|---|---|---|

| Perfluorophenyl | 12 ± 2 | 3.5 | |

| Chlorophenyl | 120 ± 15 | 2.8 | |

| Methyl | >1000 | 1.9 |

Advanced: How are contradictions in experimental data (e.g., conflicting reactivity reports) addressed methodologically?

Answer:

- Control Experiments : Replicate conditions from conflicting studies (e.g., trace water in DMF may accelerate hydrolysis) .

- Advanced Analytics : Use LC-MS to detect minor degradation products missed in prior work .

- Collaborative Validation : Cross-lab reproducibility checks (e.g., NMR assignments via 2D-COSY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.